molecular formula C17H11ClN2O2 B14287665 4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 121258-61-5

4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No.: B14287665
CAS No.: 121258-61-5
M. Wt: 310.7 g/mol
InChI Key: KHNOHBXUINAFLY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an indeno-pyrimidine core fused with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multicomponent reactions (MCRs). One common method involves the reaction of aryl aldehydes, urea or thiourea, and 4-hydroxycoumarin in the presence of a catalyst such as Fe3O4@SiO2@(BuSO3H)3 under microwave irradiation in water . This method is environmentally benign and efficient, providing high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and the use of microwave-assisted synthesis are likely to be employed. These methods offer advantages such as reduced reaction times, lower energy consumption, and minimal use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is unique due to its indeno-pyrimidine core, which imparts distinct chemical and biological properties. Its ability to act as a chemosensor for heavy metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

CAS No.

121258-61-5

Molecular Formula

C17H11ClN2O2

Molecular Weight

310.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

InChI

InChI=1S/C17H11ClN2O2/c18-10-7-5-9(6-8-10)14-13-15(20-17(22)19-14)11-3-1-2-4-12(11)16(13)21/h1-8,14H,(H2,19,20,22)

InChI Key

KHNOHBXUINAFLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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